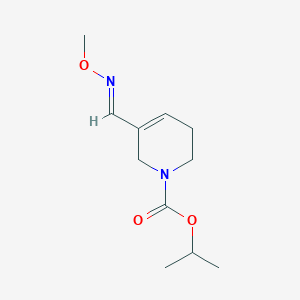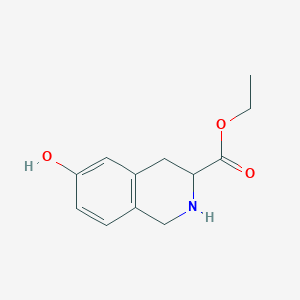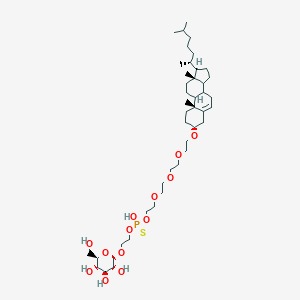
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. In the case of its insecticidal and acaricidal properties, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is thought to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects and mites. In the case of its potential anticancer properties, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is believed to inhibit the activity of certain proteins involved in cell growth and division.
Biochemical and Physiological Effects
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have various biochemical and physiological effects in different organisms. In insects and mites, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause paralysis and death by disrupting the nervous system. In cancer cells, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to cell death. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high purity and stability, making it a reliable and consistent reagent. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are several future directions for Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate research, including its potential use in the development of novel pesticides, antibiotics, and anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential applications in material science. Finally, there is a need for more research on the safety and toxicity of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the context of its potential use in agriculture and medicine.
Conclusion
In conclusion, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound with significant potential applications in various fields, including agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its safety implications.
Méthodes De Synthèse
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2-bromo-3,6-dihydro-1(2H)-pyridinecarboxylic acid with isopropylamine, followed by the addition of methoxyamine hydrochloride to the reaction mixture. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to possess insecticidal and acaricidal properties, making it a potential candidate for the development of novel pesticides. In medicine, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been investigated for its potential anticancer, antibacterial, and antifungal properties. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
Propriétés
Numéro CAS |
145071-33-6 |
|---|---|
Nom du produit |
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
propan-2-yl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2)16-11(14)13-6-4-5-10(8-13)7-12-15-3/h5,7,9H,4,6,8H2,1-3H3/b12-7+ |
Clé InChI |
UJMFSQKWQMWATK-KPKJPENVSA-N |
SMILES isomérique |
CC(C)OC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CC(C)OC(=O)N1CCC=C(C1)C=NOC |
SMILES canonique |
CC(C)OC(=O)N1CCC=C(C1)C=NOC |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1-methylethyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)




![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
